Dmp 323 -

Dmp 323

Catalog Number: EVT-1547590
CAS Number:
Molecular Formula: C35H38N2O5
Molecular Weight: 566.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DMP 323, also known as a cyclic urea compound, is recognized for its significant role as an inhibitor of the human immunodeficiency virus protease. This compound belongs to a class of nonpeptide inhibitors that exhibit high potency against HIV, making it a subject of interest in antiviral drug development. The structural characteristics of DMP 323 allow it to interact effectively with the viral protease, which is crucial for the maturation and replication of the virus.

Source

DMP 323 was developed through various synthetic strategies aimed at enhancing its efficacy and structural diversity. Research has demonstrated that this compound can be synthesized using functionalized 1,4-diamines and other intermediates, leading to a variety of analogues that retain or improve upon the original compound's properties .

Classification

DMP 323 is classified as a cyclic urea and is specifically noted for its C-2 symmetry, which contributes to its biological activity. This classification places it within a broader category of small molecule inhibitors designed to target specific enzymes involved in viral replication.

Synthesis Analysis

Methods

The synthesis of DMP 323 typically involves several key steps:

  1. Functionalized 1,4-Diamines: The initial step often includes the production of functionalized 1,4-diamines via a phosphorus tethering method.
  2. Ring-Closing Metathesis: This step involves ring-closing metathesis reactions to form seven-membered heterocycles.
  3. Hydrolysis: Following the metathesis, hydrolysis is performed to yield the desired cyclic urea structure.

These methods allow for the creation of structurally diverse analogues while maintaining high yields and purity .

Technical Details

The technical details surrounding the synthesis involve careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize by-products. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to verify the structure and purity of synthesized compounds .

Molecular Structure Analysis

Structure

DMP 323 features a complex molecular structure characterized by its cyclic urea framework. The compound's structure can be represented as follows:

  • Core Structure: A cyclic urea ring.
  • Symmetry: The C-2 symmetrical arrangement enhances its interaction with biological targets.

Data

The molecular formula of DMP 323 is typically represented as C15_{15}H18_{18}N4_{4}O2_{2}, with specific stereochemistry contributing to its biological activity. The compound's three-dimensional conformation plays a critical role in its binding affinity for the HIV protease .

Chemical Reactions Analysis

Reactions

DMP 323 undergoes various chemical reactions that are pivotal in its synthesis and functionality:

  1. Formation of Analogues: The compound can be modified through substitution reactions to generate analogues with varying biological activities.
  2. Hydrolysis Reactions: Hydrolysis is crucial in converting precursors into the active cyclic urea form.

Technical Details

The reactions are typically monitored using chromatographic techniques, ensuring that the desired products are isolated efficiently. Kinetic studies may also be conducted to understand reaction rates and mechanisms better .

Mechanism of Action

Process

The mechanism by which DMP 323 inhibits HIV protease involves competitive inhibition. The compound binds to the active site of the protease, preventing substrate access and thus inhibiting viral replication.

Data

Studies have shown that DMP 323 demonstrates significant inhibitory activity, with IC50_{50} values in the nanomolar range against HIV protease. This potency underscores its potential as a therapeutic agent in HIV treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: DMP 323 is typically presented as a white crystalline solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: DMP 323 can participate in further chemical modifications, enhancing its utility in drug development.

Relevant data from studies indicate that these properties are critical for formulating effective drug delivery systems .

Applications

DMP 323 has several scientific applications primarily focused on:

  • Antiviral Research: Its role as an HIV protease inhibitor makes it a candidate for further development into therapeutic agents against HIV/AIDS.
  • Drug Development: The structural insights gained from studying DMP 323 contribute to the design of new inhibitors with improved efficacy and safety profiles.
Introduction to DMP 323 as a Therapeutic Agent

Historical Context and Discovery of Cyclic Urea-Based HIV Protease Inhibitors

The early 1990s witnessed an urgent search for HIV protease inhibitors to combat the AIDS epidemic. Peptidomimetic inhibitors dominated initial efforts but faced bioavailability and metabolic stability challenges. DMP 323 emerged from a revolutionary structure-based drug design approach published in 1994, utilizing X-ray crystallography and computational modeling to target the protease's C2-symmetric active site [3]. This cyclic urea inhibitor represented a deliberate departure from peptide-like scaffolds, exploiting the enzyme's symmetry with a synthetic molecule that mimicked the transition state of substrate cleavage [1]. Its discovery was facilitated by 3D database screening against the HIV-1 protease structure, enabling identification of the cyclic urea core as a novel pharmacophore capable of displacing catalytic water molecules [3] [5]. This strategic innovation addressed the pharmacokinetic limitations of earlier inhibitors while maintaining high antiviral potency.

Table 1: Early HIV Protease Inhibitors and Their Limitations

Inhibitor ClassRepresentative CompoundKey Limitations
PeptidomimeticSaquinavirLow oral bioavailability, high peptide character
HydroxyethylamineA-80987Metabolic instability, protein binding
Cyclic UreaDMP 323Limited solubility at high doses
Symmetric diolRo-31-8959Complex synthesis, formulation challenges

Structural Classification of DMP 323: Nonpeptide Cyclic Urea Derivatives

DMP 323 (C₃₅H₃₈N₂O₅; CAS 151867-81-1) belongs to the C₂-symmetrical cyclic urea family, featuring a seven-membered urea ring core that serves as a transition-state isostere. The central urea carbonyl oxygen forms critical hydrogen bonds with the catalytic aspartate residues (Asp25/Asp25') of the HIV-1 protease, displacing the structural water molecule typically observed in peptidomimetic inhibitor complexes [3] [5]. This configuration enables optimal positioning of the para-hydroxymethylbenzyl substituents at the P1/P1' sites within the S1/S1' protease pockets, while the benzyl groups occupy P2/P2' positions [5].

The molecule's physicochemical properties reveal formulation challenges: low aqueous solubility (≤10 μg/mL), moderate molecular weight (566.7 g/mol), and a balanced log P value that influences membrane permeability [5] [6]. Despite these challenges, its nonpeptide nature confers resistance to proteolytic degradation—a significant advantage over earlier peptide-derived inhibitors. The stereochemistry of the diol functionalities (R-configuration) is essential for hydrogen bonding with protease flap residues (Gly48/Gly48'), contributing to its sub-nanomolar binding affinity (Kᵢ = 0.27 nM) [3].

Table 2: Key Physicochemical and Biochemical Properties of DMP 323

PropertyValueSignificance
Molecular FormulaC₃₅H₃₈N₂O₅Moderate molecular weight for permeability
Aqueous Solubility≤10 μg/mLLimits high-dose bioavailability
Protease Inhibition (Kᵢ)0.27 nMHigh potency against HIV-1 protease
Selectivity Ratio>40,000 (vs. Cathepsin D)Minimal off-target protease activity
Plasma Protein BindingLow affinityMaintains effective plasma concentrations

Significance of DMP 323 in Antiretroviral Drug Development

DMP 323 demonstrated proof-of-concept for intracellular protease inhibition by specifically blocking gag polyprotein processing in chronically infected cells. Electron microscopy confirmed that treated cells produced only immature, non-infectious viral particles [1] [2]. This inhibition persisted for >72 hours after compound removal, indicating prolonged suppression of viral maturation—a property attributed to its tight-binding kinetics and subcellular distribution [1]. The inhibitor exhibited broad antiviral activity against both HIV-1 and HIV-2 strains, with EC₅₀ values in the low nanomolar range (1-10 nM) across lymphoid and monocytoid cell lines [2] [3].

Pharmacologically, DMP 323 showed exceptional selectivity for HIV protease over mammalian aspartic proteases. At concentrations 350-40,000 times higher than those inhibiting HIV protease, it demonstrated ≤12% inhibition of renin, pepsin, cathepsin D, cathepsin G, or chymotrypsin [3]. This selectivity profile reduced the risk of mechanism-based toxicity and provided a wide therapeutic window.

However, its development illuminated formulation hurdles for cyclic ureas: bioavailability dropped sharply at high doses (>100 mg in dogs) due to precipitation in the gastrointestinal tract [6]. This limitation drove innovative formulation strategies using amphiphilic vehicles (e.g., Gelucire 44/14, Labrasol) that enhanced solubility through micellar encapsulation. These vehicles improved bioavailability by 2-3 fold compared to conventional glycol solutions, demonstrating the critical role of formulation science in protease inhibitor efficacy [6].

Synthetically, DMP 323 inspired efficient routes to analogues. A phosphorus tether/ring-closing metathesis strategy enabled access to diverse 1,4-diamines—key precursors to seven-membered cyclic ureas with varied P1/P2 substituents [4]. This methodology accelerated structure-activity relationship studies, leading to advanced candidates like DMP 450 and DMP 850 with optimized properties. Though discontinued after Phase I trials, DMP 323 established cyclic ureas as a valid scaffold for next-generation inhibitors, proving that nonpeptide compounds could achieve potent, persistent antiviral effects through targeted protease inhibition [7].

Properties

Product Name

Dmp 323

IUPAC Name

4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one

Molecular Formula

C35H38N2O5

Molecular Weight

566.7 g/mol

InChI

InChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2

InChI Key

XCVGQMUMMDXKCY-UHFFFAOYSA-N

Synonyms

hexahydro-5,6-bis(hydroxy)-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one
XM 323
XM-323

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.